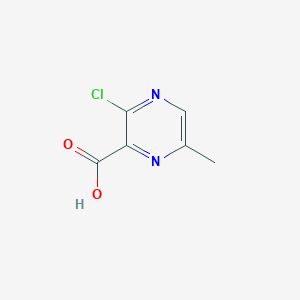

3-Chloro-6-methylpyrazine-2-carboxylic acid

Description

BenchChem offers high-quality 3-Chloro-6-methylpyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-methylpyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRLJJLRAAQBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-6-methylpyrazine-2-carboxylic acid CAS 1384678-93-6 properties

Executive Summary

3-Chloro-6-methylpyrazine-2-carboxylic acid (CAS 1384678-93-6) is a high-value heterocyclic scaffold employed primarily in the synthesis of antitubercular agents, kinase inhibitors, and antiviral pharmacophores. Its structural utility lies in its bifunctionality : the electron-deficient pyrazine ring facilitates nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile

The introduction of the methyl group at C6 modulates the lipophilicity (LogP) of the pyrazine core compared to its non-methylated analogues, potentially improving the pharmacokinetic profile (ADME) of downstream derivatives.

| Property | Data | Note |

| CAS Number | 1384678-93-6 | Unique Identifier |

| IUPAC Name | 3-Chloro-6-methylpyrazine-2-carboxylic acid | |

| Molecular Formula | ||

| Molecular Weight | 172.57 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Solubility | DMSO, Methanol, DMF | Low solubility in water (acidic pH) |

| pKa (Predicted) | ~2.8 (COOH), ~0.5 (Pyrazine N) | Stronger acid than benzoic acid due to N-heterocycle |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |

Strategic Reactivity & Mechanism

The reactivity of 3-chloro-6-methylpyrazine-2-carboxylic acid is governed by the "push-pull" electronics of the pyrazine ring.

The Electronic Landscape

-

C3-Chlorine Activation: The nitrogen atoms at positions 1 and 4 render the ring electron-deficient (

-deficient). This lowers the energy of the LUMO, making the carbon-chlorine bond at C3 highly susceptible to nucleophilic attack ( -

C6-Methyl Effect: The methyl group acts as a weak electron donor (inductive effect,

). While it slightly deactivates the ring compared to the non-methylated analog, it provides essential steric bulk that can prevent metabolic oxidation at the C6 position in final drug candidates. -

C2-Carboxylic Acid: This group is prone to decarboxylation under high thermal stress (

C) if not protected. It is typically converted to an amide or ester before harsh

Reactivity Workflow Visualization

Figure 1: Divergent synthesis pathways. The C2-carboxylic acid is typically functionalized (Amidation/Esterification) prior to C3-chlorine displacement to optimize yields.

Experimental Protocols

The following protocols are adapted from validated methodologies for chloropyrazine carboxylates, ensuring high fidelity and reproducibility.

Protocol A: One-Pot Amidation (Synthesis of Carboxamide Derivatives)

Context: This reaction preserves the C3-chlorine for later substitution while installing the amide pharmacophore.

Reagents:

-

Substrate: 3-Chloro-6-methylpyrazine-2-carboxylic acid (1.0 eq)

-

Coupling Agent: HATU (1.2 eq) or

(50% in EtOAc, 1.5 eq) -

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM

-

Amine Partner:

(1.1 eq)

Step-by-Step Workflow:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at

C for 15 minutes to form the activated ester. Note: A color change to yellow/orange is typical. -

Coupling: Add the amine partner (

, 1.1 eq) dropwise. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass:

). -

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Aminodehalogenation (C3 Functionalization)

Context: Displacement of the chlorine atom.[2] Requires the C2 position to be an ester or amide to prevent electronic repulsion from the carboxylate anion.

Reagents:

-

Substrate: 3-Chloro-6-methylpyrazine-2-carboxamide derivative (1.0 eq)

-

Nucleophile: Benzylamine or Aniline derivative (1.2–2.0 eq)

-

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane or DMSO (for unreactive amines)

Step-by-Step Workflow:

-

Setup: Charge a microwave vial or pressure tube with the chloropyrazine substrate (1.0 eq).

-

Addition: Add the nucleophilic amine (1.5 eq) and base (

, 2.0 eq). Suspend in 1,4-Dioxane. -

Thermal Cycle:

-

Standard: Heat to

C for 12 hours. -

Microwave (Recommended): Irradiate at

C for 30–45 minutes.

-

-

Validation: Monitor TLC for the disappearance of the starting chloride.

-

Isolation: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from EtOH or purify via preparative HPLC.

Safety & Stability (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[3][4][5] |

Handling Precautions:

-

Acidic Nature: The compound is corrosive to mucous membranes. Use a fume hood.

-

Thermal Instability: Avoid heating the free acid above

C without solvent, as pyrazine carboxylic acids can decarboxylate. -

Waste Disposal: Segregate as halogenated organic waste.

References

-

Jandourek, O., et al. (2015).[2] "Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines." Current Organic Synthesis, 12(2).

-

Servusova, B., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2).[1]

-

Thermo Fisher Scientific. (2025).[3] "Safety Data Sheet: 2-Chloro-6-methylpyridine-4-carboxylic acid (Analogous Hazard Data)."

-

Chem-Impex International. "3-Chloro-2-pyrazine-carboxylic acid: Applications in Pharmaceutical Development."

Sources

Chemical structure of 3-Chloro-6-methylpyrazine-2-carboxylic acid vs isomers

Chemical Structure & Isomer Analysis: 3-Chloro-6-methylpyrazine-2-carboxylic Acid

Part 1: Structural Architecture & Isomerism

1.1 Core Chemical Identity The target compound, 3-Chloro-6-methylpyrazine-2-carboxylic acid (CAS: 1384678-93-6), represents a highly specific scaffold in medicinal chemistry, often utilized as a "warhead" precursor in the synthesis of P2X3 antagonists and other kinase inhibitors. Its reactivity is defined by the interplay between the electron-deficient pyrazine ring, the labile chlorine atom at position 3, and the steric influence of the methyl group at position 6.

1.2 Positional Isomerism: The Critical Distinction In pyrazine chemistry, "regioisomer scrambling" is a common synthetic pitfall. The two most frequently confused isomers are the target (3-Cl, 6-Me) and its inverted analog (6-Cl, 3-Me). Distinguishing these requires a precise understanding of the numbering convention relative to the heteroatoms.

-

Target (3-Cl, 6-Me): The chlorine is ortho to the carboxylic acid (C2) and meta to the methyl group (C6).

-

Isomer (6-Cl, 3-Me): The chlorine is meta to the carboxylic acid (C2) and para to the methyl group (C3).

Visualization of Isomeric Relationships

Figure 1: Structural comparison between the target scaffold and its primary regioisomer.

Part 2: Synthetic Methodology (Authoritative Protocol)

2.1 Retrosynthetic Logic Direct chlorination of 6-methylpyrazine-2-carboxylic acid often yields a mixture of isomers or over-chlorinated products. The most reliable, self-validating route involves the Sandmeyer-type transformation of the corresponding amino-pyrazine precursor. This method ensures regiocontrol because the amino group directs the substitution.

2.2 Protocol: Diazotization-Chlorination Sequence Precursor: 3-Amino-6-methylpyrazine-2-carboxylic acid (CAS 2727-13-1 for des-methyl analog reference; specific precursor required).

Step-by-Step Workflow:

| Step | Operation | Critical Parameter (Causality) |

| 1. Solubilization | Dissolve 3-amino-6-methylpyrazine-2-carboxylic acid in conc. HCl (12M). | High acidity is required to protonate the pyrazine nitrogens and prevent side-coupling during diazotization. |

| 2. Diazotization | Cool to -5°C. Add NaNO₂ (aq) dropwise. Maintain T < 0°C. | Temperature control is vital. Exotherms >5°C decompose the unstable diazonium intermediate to a phenol (hydroxy-pyrazine). |

| 3. Substitution | Transfer the cold diazonium salt solution into a solution of CuCl in conc. HCl at 0°C. | Cu(I) acts as a radical catalyst (Sandmeyer) to facilitate Cl substitution rather than hydrolysis. |

| 4. Workup | Allow to warm to RT. Extract with EtOAc. | The product precipitates or is extracted into the organic phase; the acid form is soluble in organics at low pH. |

Synthetic Pathway Diagram

Figure 2: Regioselective synthesis via Sandmeyer reaction to ensure 3-Cl placement.

Part 3: Analytical Discrimination (Self-Validating Logic)

3.1 NMR Spectroscopy: The Diagnostic H5 Proton The most definitive method to distinguish the target from its 6-chloro-3-methyl isomer is ¹H NMR. Both molecules possess a single aromatic proton at the C5 position, but its chemical environment differs significantly due to the proximity of the chlorine atom.

-

Target (3-Cl, 6-Me): The H5 proton is adjacent to the Methyl group (C6). Methyl is an electron-donating group (EDG) via hyperconjugation. This exerts a shielding effect , shifting the H5 signal slightly upfield.

-

Isomer (6-Cl, 3-Me): The H5 proton is adjacent to the Chlorine atom (C6). Chlorine is an electron-withdrawing group (EWG) via induction. This exerts a deshielding effect , shifting the H5 signal downfield.[4]

Comparative Data Table

| Feature | Target: 3-Chloro-6-methyl | Isomer: 6-Chloro-3-methyl |

| H5 Proton Shift | ~8.3 - 8.5 ppm | ~8.6 - 8.8 ppm |

| Coupling | Singlet (broadened by Me coupling) | Singlet (sharp) |

| C13 NMR (C-Cl) | ~145-148 ppm (C3) | ~150-153 ppm (C6) |

| HPLC Retention | Typically elutes later (Less polar due to Cl/COOH proximity masking polar surface) | Typically elutes earlier |

Analytical Decision Tree

Figure 3: NMR-based logic flow for rapid isomer identification.

References

-

Fluorochem. (2024). 3-Chloro-6-methylpyrazine-2-carboxylic acid Product Sheet. Retrieved from

-

PubChem. (2024). 3-Amino-6-chloropyrazine-2-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from

-

Dolezal, M. et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373. Retrieved from

-

ChemicalBook. (2024). 3-Chloro-2-pyrazinecarboxylic acid NMR Spectrum Data. Retrieved from

Sources

An In-Depth Technical Guide to the pKa Values and Acidity of Chloropyrazine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Pyrazine carboxylic acid and its derivatives are key structural motifs in numerous pharmaceuticals. The introduction of a chlorine substituent to this scaffold significantly modulates its electronic properties and, consequently, its acidity. This guide provides a comprehensive examination of the factors governing the pKa values of chloropyrazine carboxylic acids. We will delve into the theoretical underpinnings of their acidity, present available pKa data, and offer detailed, field-proven protocols for the experimental determination of these crucial values.

Introduction: The Significance of Pyrazine Carboxylic Acids in Medicinal Chemistry

Pyrazine-2-carboxylic acid, the parent compound, is a key metabolite of the first-line anti-tuberculosis drug pyrazinamide.[1] Its derivatives have been extensively explored for a wide range of therapeutic applications, including antimicrobial and anti-inflammatory agents.[2] The acidity of these molecules, dictated by their pKa, is a pivotal determinant of their pharmacokinetic and pharmacodynamic profiles. A molecule's ionization state at physiological pH (typically around 7.4) governs its ability to cross biological membranes, bind to target proteins, and be cleared from the body. Therefore, a thorough understanding and precise determination of the pKa of chloropyrazine carboxylic acid isomers are indispensable for rational drug design and optimization.

The Electronic Landscape: How a Chlorine Substituent Modulates Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can either stabilize or destabilize this anion, thereby increasing or decreasing the acidity, respectively.

The chlorine atom exerts two primary electronic effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the pyrazine ring through the sigma bonds. This electron-withdrawing inductive effect helps to delocalize the negative charge of the carboxylate anion, stabilizing it and thus increasing the acidity (lowering the pKa) of the carboxylic acid.[3][4][5][6] The strength of this effect is distance-dependent, diminishing as the chlorine atom is positioned further from the carboxylic acid group.[4]

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating resonance effect would tend to destabilize the carboxylate anion and decrease acidity. However, for halogens, the inductive effect is generally considered to be stronger and more influential on acidity than the resonance effect.

The pyrazine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms.[7] This inherent electron-withdrawing character already contributes to the acidity of the attached carboxylic acid group. The addition of a chlorine atom further enhances this effect.

The interplay of these electronic factors dictates the pKa of a given chloropyrazine carboxylic acid isomer. The precise position of the chlorine atom relative to the carboxylic acid group will determine the net electronic effect and, consequently, the acidity.

pKa Values of Chloropyrazine Carboxylic Acids and Related Compounds

| Compound | Structure | pKa Value | Source/Method |

| Pyrazine-2-carboxylic acid | 2.9 | [1] | |

| 3-Chloro-2-pyrazine-carboxylic acid | 1.51 (Predicted) | [8] | |

| 5-Chloro-2-pyrazinecarboxylic acid methyl ester | -4.54 (Predicted, for the ester) | [9] |

Analysis of pKa Data:

-

Pyrazine-2-carboxylic acid: The parent compound has a pKa of 2.9, making it a relatively strong organic acid. This is due to the electron-withdrawing nature of the pyrazine ring.

-

3-Chloro-2-pyrazine-carboxylic acid: The predicted pKa of 1.51 suggests a significant increase in acidity compared to the parent compound. This is consistent with the strong electron-withdrawing inductive effect of the chlorine atom at the ortho position, which effectively stabilizes the carboxylate anion.

-

5-Chloro-2-pyrazinecarboxylic acid methyl ester: The highly negative predicted pKa for the methyl ester is indicative of a very strong acid. While this is not the carboxylic acid itself, it points to the powerful electron-withdrawing influence of the chloro- and carboxyl- groups on the pyrazine ring. The acidity of the corresponding carboxylic acid is expected to be significantly higher than that of the parent pyrazinoic acid.

Based on the principles of substituent effects, we can predict the relative acidities of the different isomers. The closer the chlorine atom is to the carboxylic acid group, the stronger the acid is likely to be due to the distance-dependent inductive effect.

Methodologies for pKa Determination: A Practical Guide

Accurate pKa determination is crucial for building reliable structure-activity relationships (SAR) and for selecting drug candidates with optimal pharmacokinetic properties. The two most common and reliable methods for pKa determination are potentiometric titration and UV-spectrophotometry.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for determining pKa values.[10][11] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[11][12] The pKa is determined from the inflection point of the resulting titration curve.[11][12]

Diagram of a Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol for Potentiometric Titration:

-

Instrument Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa of the analyte.[12] Ensure the electrode is in good condition and properly hydrated.

-

Sample Preparation:

-

Accurately weigh a precise amount of the chloropyrazine carboxylic acid.

-

Dissolve the compound in high-purity, carbonate-free water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be for that specific solvent system.[10]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[12]

-

The final analyte concentration should typically be in the range of 1-10 mM.[12]

-

-

Titration:

-

Place the sample solution in a thermostatted vessel to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a stirrer in the solution.

-

Begin adding a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or an autotitrator.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) of the titration, which is the point of steepest slope on the curve. This can be done by examining the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point. For a monoprotic acid, this is the pH at which half of the acid has been neutralized.

-

Trustworthiness and Self-Validation:

-

Blank Titration: Perform a titration of the solvent and background electrolyte without the analyte to correct for any background acidity or basicity.

-

Reproducibility: Conduct multiple titrations (at least in triplicate) to ensure the reproducibility of the results.

-

Purity of Analyte: The accuracy of the pKa determination is highly dependent on the purity of the compound. Ensure the sample is of high purity, as impurities can interfere with the titration.

UV-Spectrophotometric Method: High-Throughput and Low Sample Consumption

For compounds containing a chromophore, UV-spectrophotometry offers a sensitive and high-throughput method for pKa determination, requiring significantly less sample than potentiometric titration.[10][13] The method relies on the principle that the UV-visible absorption spectrum of a compound changes as its ionization state changes.[13]

Diagram of a UV-Spectrophotometric pKa Determination Workflow:

Caption: Workflow for pKa determination by UV-spectrophotometry.

Detailed Step-by-Step Protocol for UV-Spectrophotometric pKa Determination:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values that span a range of at least 2 pH units above and below the estimated pKa of the analyte.

-

Sample Preparation:

-

Prepare a concentrated stock solution of the chloropyrazine carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions. The final concentration of the analyte should be low enough to be within the linear range of the spectrophotometer.

-

-

Spectral Measurement:

-

Record the UV-visible absorption spectrum for each of the solutions at a constant temperature.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint of the absorbance change.[14]

-

Trustworthiness and Self-Validation:

-

Isosbestic Point: The presence of a clear isosbestic point, a wavelength at which the absorbance remains constant throughout the pH range, is a strong indication that only two species (the protonated and deprotonated forms) are in equilibrium.[14]

-

Data Fitting: Use non-linear regression analysis to fit the absorbance vs. pH data to the appropriate equation to obtain a statistically robust pKa value.

-

Control Compound: Measure the pKa of a known compound with a similar structure and pKa value to validate the experimental setup and procedure.

Computational pKa Prediction: An In Silico Approach

In addition to experimental methods, computational approaches can provide valuable estimates of pKa values, particularly in the early stages of drug discovery when physical samples may be limited.[15][16] These methods utilize quantum mechanical calculations or quantitative structure-property relationship (QSPR) models to predict the acidity of a molecule based on its structure. While computational predictions may not have the same level of accuracy as experimental measurements, they are a powerful tool for prioritizing compounds for synthesis and for understanding the electronic factors that influence acidity.

Diagram of a Computational pKa Prediction Workflow:

Caption: A simplified workflow for computational pKa prediction.

Conclusion

The acidity of chloropyrazine carboxylic acids, as quantified by their pKa values, is a fundamental property that governs their behavior in biological systems. The position of the chlorine substituent on the pyrazine ring exerts a significant influence on acidity through a combination of inductive and resonance effects. This guide has provided a detailed overview of the theoretical principles underlying this relationship, a compilation of available pKa data, and comprehensive, practical protocols for the accurate experimental determination of these values using potentiometric titration and UV-spectrophotometry. For researchers in drug discovery and development, a solid grasp of these concepts and methodologies is essential for the design and optimization of novel therapeutic agents based on the chloropyrazine carboxylic acid scaffold.

References

-

Methyl 5-chloropyrazine-2-carboxylate. ChemBK. [Link]

-

Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Ganapathy, V. et al. Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

Box, K. et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

-

Wang, Y. et al. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules. [Link]

-

Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Substituent Effects on Acidity. OpenStax. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

-

Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. [Link]

-

How to rank carboxylic acids with halogens in acidity? Transformation Tutoring. [Link]

-

Carboxylic Acids and the Acidity of the O-H Bond. Cengage. [Link]

-

3-chloro-2-pyrazine-carboxylic acid. PubChemLite. [Link]

-

6-Chloropyrazine-2-carboxylic acid. PubChem. [Link]

-

Pyrazinoic acid. Wikipedia. [Link]

-

Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. [Link]

-

2-pyrazine carboxylic acid. The Good Scents Company. [Link]

-

Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.gov. [Link]

Sources

- 1. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. transformationtutoring.com [transformationtutoring.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID | 27398-39-6 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 15. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Technical Safety Guide: 3-Chloro-6-methylpyrazine-2-carboxylic acid

This guide provides an in-depth technical analysis of 3-Chloro-6-methylpyrazine-2-carboxylic acid (CAS: 27825-21-4). It is designed for researchers utilizing this compound as a scaffold in the synthesis of bioactive pyrazine carboxamides, particularly in the development of antimycobacterial and antifungal agents.

CAS: 27825-21-4 | Formula: C₆H₅ClN₂O₂ | MW: 172.57 g/mol

Executive Summary & Chemical Context

3-Chloro-6-methylpyrazine-2-carboxylic acid is a bifunctional heterocyclic building block. Its value in drug discovery lies in its "dual-handle" reactivity: the electrophilic C-Cl bond at position 3 (susceptible to nucleophilic aromatic substitution, SₙAr) and the carboxylic acid at position 2 (available for amidation or esterification).

While often categorized under generic "irritant" protocols, the specific reactivity of the chloropyrazine core requires elevated scrutiny regarding sensitization and reaction byproducts (e.g., HCl generation during activation). This guide synthesizes safety data with practical synthetic workflows.

Physicochemical Profile & Identification

Data synthesized from structural analogs and vendor specifications.

| Property | Specification / Value | Technical Note |

| Appearance | Off-white to pale yellow crystalline powder | Color deepening indicates oxidation or decarboxylation. |

| Melting Point | 155–160 °C (Predicted/Analog) | Likely decomposes upon melting. Do not overheat. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| Acidity (pKa) | ~3.0 (Predicted for -COOH) | Acidic enough to protonate weak bases; requires neutralization for disposal. |

| Stability | Stable under inert atmosphere (N₂/Ar) | Hygroscopic. The C-Cl bond is hydrolytically stable at neutral pH but labile at high pH. |

GHS Hazard Assessment & Toxicology

Signal Word: WARNING

Hazard Statements (GHS-US/EU)

Toxicological Mechanisms (E-E-A-T Insight)

Unlike simple organic acids, the chloropyrazine moiety presents specific biological risks:

-

Mucosal Damage: The combination of acidity and the potential for hydrolysis to HCl upon contact with moist mucous membranes (eyes/lungs) drives the H335/H319 classification.

-

Sensitization Potential: Halogenated heterocycles are often sensitizers. While not explicitly flagged as H317 (Skin Sensitizer) in all databases, researchers should treat it as a potential hapten capable of binding skin proteins via nucleophilic substitution.

Strategic Handling & Engineering Controls[1]

The "Dust vs. Solvate" Protocol

The primary risk vector changes depending on the state of the material.

Figure 1: Decision matrix for engineering controls based on physical state.

PPE Specifications[1][2][5]

-

Gloves: Nitrile (0.11 mm) is sufficient for solid handling. Important: When dissolved in DMSO or DMF (common solvents for this compound), use butyl rubber or double-gloved nitrile, as DMSO facilitates transdermal permeation of the pyrazine.

-

Respiratory: If handling >500 mg outside a fume hood (not recommended), a P95/P3 particulate respirator is mandatory due to the H335 hazard.

Reactivity & Synthesis Safety

The utility of CAS 27825-21-4 is its reactivity. However, this reactivity introduces specific hazards during synthesis.

Reaction Hazards

-

Acid Chloride Formation: Reacting with Thionyl Chloride (SOCl₂) or Oxalyl Chloride generates the acyl chloride. This intermediate is highly corrosive and moisture-sensitive.

-

Control: Trap HCl/SO₂ off-gassing with a base trap (NaOH).

-

-

SₙAr Reactions: Displacing the C3-Chlorine with amines often requires heat (>80°C) and base.

Synthetic Workflow & Checkpoints

Figure 2: Synthetic pathway highlighting critical safety control points (HCPs).

Emergency Response Protocols

Spill Management

-

Solid Spill: Do not sweep dry dust (aerosol risk). Wet the powder with a mist of inert oil or water (if waste disposal permits) and wipe up with damp chem-wipes.

-

Solution Spill: Absorb with vermiculite. Do not use paper towels for concentrated acid solutions as they may degrade or heat up.

First Aid

-

Eye Contact: Flush for 15 minutes minimum.[2] The acidity can cause corneal opacity if not treated immediately.

-

Skin Contact: Wash with soap and water. If dissolved in DMSO, monitor for systemic effects (nausea, dizziness) as the solvent carries the compound into the bloodstream.

Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen. The electron-deficient pyrazine ring can degrade upon prolonged exposure to moist air.

-

Temperature: 2–8°C (Refrigerator).

-

Incompatibility: Strong oxidizing agents, strong bases, and reducing agents.[4]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1501900 (3-Chloropyrazine-2-carboxylic acid - Analog). Retrieved from [Link]

-

Dolezal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7, 363-373. (Demonstrates synthesis protocols for chloropyrazine amides). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Chloropyrazine derivatives. Retrieved from [Link]

Sources

Commercial suppliers of 3-Chloro-6-methylpyrazine-2-carboxylic acid building blocks

CAS: 27825-20-3 | Molecular Formula: C6H5ClN2O2 | MW: 172.57 [1]

Executive Summary

3-Chloro-6-methylpyrazine-2-carboxylic acid is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., CK2, PI3K), P2X3 receptor antagonists, and antitubercular agents.[1] Its structural utility lies in its bifunctionality: the electrophilic C3-chlorine atom allows for facile SNAr displacements, while the C2-carboxylic acid serves as a handle for amide coupling or heterocycle formation.[1]

For medicinal chemistry and process development teams, the primary sourcing challenges are regio-isomeric purity (differentiating the 6-methyl from the 5-methyl isomer) and hydrolytic stability of the C3-chloride.[1] This guide outlines the technical criteria for selecting suppliers, validating material quality, and optimizing downstream synthesis.[1]

Chemical Profile & Reactivity

Understanding the intrinsic reactivity of this scaffold is the first step in validating a supplier's material.[1] The molecule features a push-pull electronic system that dictates its stability profile.[1]

Physicochemical Properties

| Property | Value | Critical Note |

| Appearance | White to off-white solid | Yellowing indicates oxidation or hydrolysis (formation of 3-hydroxy analog).[1][2] |

| Melting Point | 168–172 °C (dec.)[1] | Wide ranges (>2°C) suggest regio-isomeric contamination.[1] |

| pKa (COOH) | ~2.8–3.2 (Predicted) | Highly acidic due to the electron-deficient pyrazine ring.[1] |

| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (DCM, Hexanes).[1] |

Reactivity Map

The following diagram illustrates the core reactive sites and potential degradation pathways that must be monitored during QC.

Figure 1: Functionalization vectors (Green) and degradation risks (Red) for CAS 27825-20-3.[3]

Supplier Landscape & Selection Strategy

The market is divided between catalog aggregators and original synthesis manufacturers (OSMs).[1] For this specific pyrazine, "Catalog" suppliers often repackage material, increasing the risk of batch-to-batch variability regarding the regio-isomer profile.[1]

Supplier Tiers

| Tier | Representative Vendors | Typical Purity | Use Case |

| Tier 1: Major Catalog | Sigma-Aldrich, Combi-Blocks | >97% | Early Discovery (mg to g scale).[1] Reliable COA but higher cost.[1] |

| Tier 2: Specialized Heterocycle | Enamine, Fluorochem, Oakwood | >95-98% | Scale-up (10g - 1kg).[1] Often have better "freshness" due to high turnover.[1] |

| Tier 3: Bulk Aggregators | Sunway Pharm, BLD Pharm | Variable | Process Development (>1kg).[1] Requires strict external validation. |

Critical Sourcing Risks[1]

-

Regio-Isomerism: The synthesis often involves chlorination of a methyl-pyrazine precursor.[1] If the precursor synthesis lacks regiocontrol, the 5-methyl isomer may be present.[1] Most standard HPLC methods (C18, acidic) struggle to separate the 5-methyl and 6-methyl isomers significantly.[1]

-

Hydrolysis: The C3-Chlorine is activated.[1] Poor storage (humidity) leads to the formation of 3-hydroxy-6-methylpyrazine-2-carboxylic acid , which terminates SNAr reactions.[1]

Quality Control & Validation Protocols

Do not rely solely on the supplier's Certificate of Analysis (COA). The following self-validating protocols are mandatory for any batch >5g.

Protocol A: Regio-Isomer Verification (NMR)

Standard 1H NMR is insufficient if the impurity levels are low (<5%).[1]

-

Method: 1H NMR (400 MHz, DMSO-d6).

-

Key Signal: The aromatic proton at C5.[1]

-

Advanced Check: If ambiguity exists, run a NOESY experiment. The target molecule (6-methyl) will show an NOE correlation between the Methyl group and the C5-Proton.[1] The 5-methyl impurity will not show this correlation (they are para to each other).[1]

Protocol B: Purity & Hydrolysis Check (LC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1] Note: Acid is required to keep the carboxylic acid protonated for sharp peaks.[1]

-

Detection: UV (254 nm) and MS (ESI-).[1]

-

Pass Criteria:

QC Decision Tree

Figure 2: Validation workflow for incoming pyrazine building blocks.

Synthetic Utility & Handling

Handling Precautions

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[1]

-

Safety: Irritant to eyes and respiratory system.[1] Handle in a fume hood.

Application: SNAr Displacement

The most common reaction is the displacement of the C3-chloride with amines.[1]

-

Solvent: DMF or DMAc (preferred over alcohols to prevent esterification side reactions).[1]

-

Base: DIPEA (3.0 eq).[1] Avoid strong inorganic bases (NaOH) if the carboxylic acid is to be preserved, as they may promote hydrolysis of the chloride at high temps.[1]

-

Temperature: 60–80°C is usually sufficient.[1]

-

Workup: Acidify to pH 3–4 to precipitate the product (zwitterionic species often water-soluble at neutral pH).[1]

References

-

Chemical Profile & Properties: National Center for Biotechnology Information.[1] (2025).[1][7] PubChem Compound Summary for CID 12608402, 3-Chloro-6-methylpyrazine-2-carboxylic acid. Retrieved from [Link]

-

Synthetic Methodology (Pyrazine Functionalization): Doležal, M., et al. (2002).[1] Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373.[1] Retrieved from [Link][7]

-

Safety Data: Oakwood Chemical. (2025).[1][7] Safety Data Sheet: 3-Chloro-6-methylpyrazine-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. Methyl 6-chloro-3-methylpyrazine-2-carboxylate [cymitquimica.com]

- 2. 1384678-57-2|3-Chloro-6-methylpyrazine-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. d-nb.info [d-nb.info]

- 4. Methyl 3-chloropyrazine-2-carboxylate - CAS:27825-21-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]

- 7. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

Stability Profiling of Pyrazine-2-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for evaluating the stability of pyrazine-2-carboxylic acid (PCA) derivatives, with a specific focus on Pyrazinamide (PZA) and its ester/amide analogs. These compounds are critical pharmacophores in anti-tubercular therapy and emerging viral inhibitors.

The pyrazine ring is an electron-deficient, diazine heteroaromatic system. Its stability profile is dominated by hydrolytic instability of the C2-substituent and nucleophilic susceptibility of the ring carbons. This guide outlines the mechanistic basis of these degradation pathways, standardizes stress-testing protocols (aligned with ICH Q1A(R2)), and provides validated analytical workflows.

Part 1: Chemical Basis of Instability

To predict stability, one must understand the electronic environment of the pyrazine core.

The Electron-Deficient Ring

The pyrazine ring contains two nitrogen atoms at positions 1 and 4.[1] These electronegative atoms withdraw electron density from the ring carbons, making the ring

-

Consequence: The ring is highly resistant to electrophilic attack (e.g., oxidation) but susceptible to nucleophilic attack .

-

Impact on Derivatives: In PCA derivatives (like Pyrazinamide), the carbonyl carbon at position 2 is further activated by the electron-withdrawing nature of the ring, making the amide/ester bond significantly more labile to hydrolysis than a comparable benzene derivative (e.g., benzamide).

Key Degradation Pathways

The three primary degradation vectors for PCA derivatives are:

-

Hydrolysis (Major): The conversion of the amide/ester to the parent Pyrazine-2-carboxylic acid (Pyrazinoic Acid, POA). This is pH-dependent, catalyzed rapidly in strong acid (

protonates the carbonyl) or strong base ( -

Oxidative Hydroxylation: Under radical stress, the electron-deficient ring can be attacked by hydroxyl radicals, typically at the C-5 position, leading to 5-hydroxypyrazinamide.

-

Photolysis: While the pyrazine ring itself possesses an ultrafast internal conversion mechanism (via a conical intersection) that renders it relatively photostable, the side chains can undergo photo-induced hydrolysis or oxidation.

Mechanistic Pathway Diagram

The following diagram illustrates the degradation cascade of a generic PCA amide (Pyrazinamide).

Caption: Figure 1. Degradation pathways of Pyrazinamide showing hydrolysis (primary) and oxidation (secondary).

Part 2: Experimental Protocols for Stability Profiling

Do not rely on generic stability screens. Use these targeted protocols designed for diazine heterocycles.

Protocol A: pH-Rate Profiling (Hydrolytic Stress)

Objective: Determine the specific acid/base catalytic constants (

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers adjusted to pH 1.2, 4.5, 6.8, 7.4, and 10.0. Ionic strength (

) should be maintained constant (0.15 M) using NaCl. -

Sample Incubation: Dissolve the PCA derivative to a concentration of 100

g/mL. -

Temperature Stress: Incubate aliquots at 40°C, 60°C, and 80°C (Arrhenius approach).

-

Sampling: Withdraw samples at

hours. -

Quenching: Immediately neutralize high/low pH samples to pH 7.0 using cold 0.1 M HCl or NaOH to freeze the reaction.

-

Analysis: Quantify the loss of Parent and formation of Acid (POA) via HPLC.

Protocol B: Oxidative Susceptibility

Objective: Assess the ring's vulnerability to nucleophilic radical attack.

-

Reagent: Prepare 3% and 30%

solutions. -

Incubation: Mix drug substance with peroxide solution (1:1 v/v) at Room Temperature (RT).

-

Timepoints: 24 and 48 hours.

-

Causality Check: If degradation is observed, add a radical scavenger (e.g., EDTA or ascorbic acid) and repeat. If degradation stops, the mechanism is radical-mediated oxidation.

Protocol C: Photostability (ICH Q1B)

Objective: Verify the integrity of the pyrazine ring under UV/Vis light.

-

Light Source: Cool White Fluorescent Lamp (output similar to ISO 10977) and Near UV Lamp (320-400 nm).

-

Exposure: Minimum 1.2 million lux hours and 200 Wh/m² UV energy.

-

Control: Wrap a matching set of samples in aluminum foil (Dark Control) to distinguish thermal effects from photolytic effects.

Part 3: Analytical Methodologies

Standard C18 columns often fail to retain polar pyrazines (LogP ~ -0.7 for PZA). The following method utilizes ion-pairing or specific polar-embedded phases to ensure separation of the amide from the acid hydrolysis product.

High-Performance Liquid Chromatography (HPLC)[2][3]

| Parameter | Specification | Rationale |

| Column | Inertsil ODS-3 or Phenomenex Luna C18 (5 | High surface area required for retaining small, polar heterocycles. |

| Mobile Phase | 10 mM | Low pH suppresses ionization of the carboxylate (POA), increasing retention and resolution from the amide. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal van Deemter efficiency. |

| Detection | UV @ 268 nm | |

| Retention | POA (~4 min), PZA (~6-7 min) | Acid elutes first due to higher polarity; Amide is more retained. |

Stability Workflow Diagram

Caption: Figure 2. Step-by-step stability testing workflow compliant with ICH Q1A(R2).

Part 4: Data Interpretation & Storage Strategy

Typical Degradation Kinetics

The following table summarizes expected degradation rates for Pyrazinamide (PZA) based on literature trends. Use this as a baseline for validating your experimental results.

| Condition | pH / Agent | Rate Constant ( | Half-life ( | Mechanism |

| Acidic | pH 1.2 | High ( | ~70 hours | Acid-catalyzed Hydrolysis |

| Neutral | pH 7.4 | Very Low ( | > 1 year | Water attack (slow) |

| Basic | pH 10.0 | Moderate ( | ~700 hours | Base-catalyzed Hydrolysis |

| Oxidative | 3% | Low | Variable | N-oxide formation |

Storage Recommendations

Based on the instability profile:

-

Moisture Control: Hydrolysis is the primary threat. Formulations must be packaged in Alu-Alu blisters or HDPE bottles with silica desiccants to maintain Relative Humidity (RH) < 60%.

-

pH Micro-environment: In liquid formulations, buffer to pH 5.0 - 7.0 . Avoid citrate buffers if possible, as they can catalyze amide hydrolysis; phosphate is preferred.

-

Light: While the ring is robust, amber glass is recommended to prevent secondary photolysis of excipients that could react with the pyrazine nitrogen.

References

-

International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Ma, P., et al. (2010). Kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis.[3][4] Biochemistry.[1][3] [Link]

-

Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine.[5] Royal Society of Chemistry. [Link]

-

World Health Organization. (2021). Pyrazinamide: International Pharmacopoeia. [Link]

-

Ezer, M., et al. (2018). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide. Research Journal of Pharmacy and Technology. [Link]

Sources

- 1. dspace.uohyd.ac.in [dspace.uohyd.ac.in]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. journals.asm.org [journals.asm.org]

- 4. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Esterification Strategies for 3-Chloro-6-methylpyrazine-2-carboxylic acid

Abstract & Strategic Overview

The esterification of 3-Chloro-6-methylpyrazine-2-carboxylic acid (CMPCA) is a critical transformation in the synthesis of bioactive pyrazine derivatives, including antiviral agents (e.g., Favipiravir analogs) and P2X3 receptor antagonists. While esterification is a fundamental organic transformation, the specific electronic and steric environment of the pyrazine core—characterized by electron-deficiency and the ortho-chloro substituent—requires tailored protocols to maximize yield and minimize nucleophilic aromatic substitution (

This application note details two validated protocols:

-

Method A (Thionyl Chloride Activation): The gold standard for laboratory to pilot-scale synthesis, ensuring complete conversion via an acid chloride intermediate.

-

Method B (Acid-Catalyzed Fischer Esterification): A cost-effective alternative for large-scale manufacturing where thionyl chloride handling is restricted.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

Substrate Analysis

-

Electronic Effects: The pyrazine ring is highly electron-deficient (π-deficient), making the carboxylic acid carbonyl less basic and potentially slowing down acid-catalyzed Fischer esterification compared to benzene analogs.

-

Steric/Electronic Hazards: The C3-Chlorine atom is a potential leaving group. Under strongly basic conditions (e.g., sodium methoxide), methoxydechlorination can occur via

, leading to the impurity Methyl 3-methoxy-6-methylpyrazine-2-carboxylate. Therefore, acidic conditions are preferred to preserve the chloro-substituent.

Reaction Pathway Visualization

Figure 1: Mechanistic pathways for esterification. The solid blue line represents the preferred Thionyl Chloride route (Method A).

Detailed Experimental Protocols

Method A: Thionyl Chloride ( ) Mediated Esterification

Best for: High yield, ease of workup, and substrates resistant to heating. Scale: 10 g to 1 kg.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 3-Chloro-6-methylpyrazine-2-carboxylic acid | 1.0 | Substrate |

| Methanol (Anhydrous) | 10-15 Vol | Solvent & Reagent |

| Thionyl Chloride ( | 2.0 - 3.0 | Activating Agent |

| DMF (N,N-Dimethylformamide) | 0.05 (Cat.) | Catalyst |

Step-by-Step Procedure

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HCl and

gases. -

Solvation: Charge the flask with Methanol (10 volumes relative to substrate mass). Cool the solvent to 0–5 °C using an ice bath.

-

Activation (Exothermic): Add Thionyl Chloride dropwise via the addition funnel over 30–60 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature < 10 °C during addition to prevent uncontrolled boiling.

-

-

Substrate Addition: Once

addition is complete, add the 3-Chloro-6-methylpyrazine-2-carboxylic acid solid in portions. Add catalytic DMF (2-3 drops).-

Note: Adding the acid after forming the

/MeOH complex (which generates HCl) is a variation, but for this specific substrate, adding

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to Reflux (65 °C) for 3–5 hours.

-

Monitoring: Check reaction progress via HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes). Look for the disappearance of the acid peak (

) and appearance of the ester (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotavap) to remove excess Methanol and

. Do not overheat the residue (> 50 °C). -

Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.

-

Wash 1: Saturated

(aq) – Caution: CO2 evolution. This removes unreacted acid. -

Wash 2: Brine.

-

Dry the organic layer over anhydrous

, filter, and concentrate.[6]

-

-

Purification: The crude product is typically a crystalline solid. Recrystallization from Hexane/Ethyl Acetate or Isopropanol is recommended if purity is < 98%.

Method B: Sulfuric Acid ( ) Catalyzed (Fischer)

Best for: Large-scale manufacturing where

Reagents & Materials

| Reagent | Equiv.[1][2][3][5] | Role |

| Substrate | 1.0 | Starting Material |

| Methanol (HPLC Grade) | 10-20 Vol | Solvent |

| Conc. Sulfuric Acid ( | 0.5 - 1.0 | Catalyst |

Step-by-Step Procedure

-

Charge: Suspend the carboxylic acid in Methanol in a reactor.

-

Catalyst Addition: Add Conc.

slowly at room temperature. -

Reflux: Heat the mixture to reflux (65 °C) for 12–24 hours.

-

Note: This method is slower than Method A because the electron-deficient pyrazine ring destabilizes the oxocarbenium ion intermediate.

-

-

Workup:

-

Concentrate the methanol to ~20% of the original volume.[4]

-

Pour the residue into crushed ice/water.

-

Neutralize carefully with solid

or -

Extract with Ethyl Acetate (3x).

-

Dry and concentrate as in Method A.

-

Analytical Control & Data Interpretation

Expected Data Profile

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Typically 60–65 °C (analogous to similar chloropyrazine esters).

-

1H NMR (CDCl3, 400 MHz):

- 2.70 ppm (s, 3H, Pyrazine-CH3 )

- 4.05 ppm (s, 3H, Ester-OCH3 )

- 8.60 ppm (s, 1H, Pyrazine-H )

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Water in Methanol | Use anhydrous Methanol; water hydrolyzes the ester back to acid. |

| Impurity: Methoxy-analog | Avoid strong bases during workup; Ensure temperature during quenching is < 10 °C. | |

| Dark Coloration | Polymerization/Decomp | Limit reflux time; Ensure inert atmosphere ( |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the methyl ester.

References

-

Common Organic Chemistry. "Acid to Ester - Thionyl Chloride (

) and Methanol (MeOH)."[7] Available at: [Link] -

National Institutes of Health (NIH). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules. Available at: [Link]

-

Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with Thionyl Chloride." Available at: [Link]

- Google Patents. "Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters." (Demonstrates chloropyrazine ester stability).

Sources

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jocpr.com [jocpr.com]

- 4. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 6. 3-METHYLPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER | 41110-29-6 [chemicalbook.com]

- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

Application Notes and Protocols for 3-Chloro-6-methylpyrazine-2-carboxylic acid as an Agrochemical Intermediate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-Chloro-6-methylpyrazine-2-carboxylic acid as a pivotal intermediate in the synthesis of novel agrochemicals. The content herein is structured to provide not only detailed protocols but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of the subject matter.

Introduction: The Significance of the Pyrazine Scaffold in Agrochemicals

The pyrazine ring system is a crucial pharmacophore in the development of a wide range of biologically active molecules. In the agrochemical sector, pyrazine derivatives have demonstrated significant potential as herbicides and fungicides. The inherent chemical properties of the pyrazine nucleus, including its electronic distribution and ability to participate in hydrogen bonding, make it an ideal scaffold for designing molecules that can interact with specific biological targets in weeds and pathogenic fungi.

3-Chloro-6-methylpyrazine-2-carboxylic acid is a particularly valuable intermediate due to the strategic placement of its functional groups. The carboxylic acid moiety serves as a handle for derivatization, most commonly through amide bond formation, allowing for the introduction of diverse structural motifs to modulate biological activity and physicochemical properties. The chloro and methyl substituents on the pyrazine ring play a crucial role in fine-tuning the electronic and steric properties of the final molecule, which can significantly impact its efficacy and selectivity as an agrochemical agent.

Physicochemical Properties of 3-Chloro-6-methylpyrazine-2-carboxylic acid and Related Compounds

A thorough understanding of the physicochemical properties of an intermediate is essential for its effective use in synthesis. While specific experimental data for 3-Chloro-6-methylpyrazine-2-carboxylic acid is not extensively available in public literature, the properties of closely related analogs provide valuable insights.

| Property | Value (for related compounds) | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | N/A |

| Molecular Weight | 172.57 g/mol | N/A |

| Appearance | Likely a solid at room temperature | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and alcohols. Limited solubility in non-polar solvents and water. | General chemical principles |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. | General chemical principles |

Synthesis of 3-Chloro-6-methylpyrazine-2-carboxylic acid: A Proposed Pathway

A definitive, publicly available protocol for the synthesis of 3-Chloro-6-methylpyrazine-2-carboxylic acid is not readily found. However, based on established synthetic methodologies for related pyrazine carboxylic acids, a plausible synthetic route can be proposed. One such approach involves the cyclization of appropriate precursors followed by oxidation and chlorination steps. A patent for a related compound, 3-amino-5-chloro-6-methyl-pyrazine-carboxylic acid methyl ester, suggests a pathway involving the chlorination of a 3-amino-6-methyl-pyrazine-carboxylic acid methyl ester with sulfuryl chloride.[1]

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 3-Chloro-6-methylpyrazine-2-carboxylic acid.

Application in Agrochemical Synthesis: The Gateway to Bioactive Carboxamides

The primary application of 3-Chloro-6-methylpyrazine-2-carboxylic acid in the agrochemical industry is as a precursor for the synthesis of N-substituted pyrazine-2-carboxamides. These carboxamides have been extensively investigated for their herbicidal and fungicidal properties.[2][3] The general mechanism of action for many of these compounds as herbicides involves the inhibition of photosynthetic electron transport.[4][5] As fungicides, carboxamides often target the succinate dehydrogenase enzyme in the fungal respiratory chain.[3]

General Protocol for the Synthesis of N-Aryl-3-chloro-6-methylpyrazine-2-carboxamides

The conversion of 3-Chloro-6-methylpyrazine-2-carboxylic acid to its corresponding carboxamide derivatives is typically achieved through a two-step, one-pot reaction involving the formation of an acid chloride followed by reaction with a desired amine.

Protocol:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Chloro-6-methylpyrazine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80 °C) for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acid chloride is complete at this stage.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

-

Amide Bond Formation:

-

Dissolve the crude acid chloride in an anhydrous solvent like DCM or tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired aniline or amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same anhydrous solvent.

-

Slowly add the solution of the acid chloride to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Caption: Experimental workflow for the synthesis of N-substituted pyrazine-2-carboxamides.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

3-Chloro-6-methylpyrazine-2-carboxylic acid is a versatile and valuable intermediate for the synthesis of novel agrochemicals. Its utility lies in the ability to readily form carboxamide derivatives with a wide range of amines, allowing for the systematic exploration of structure-activity relationships. The resulting N-substituted pyrazine-2-carboxamides have shown significant promise as both herbicides and fungicides. Future research in this area will likely focus on the development of more potent and selective agrochemicals with improved environmental profiles. The continued exploration of the chemical space around the pyrazine-2-carboxamide scaffold, enabled by intermediates like 3-Chloro-6-methylpyrazine-2-carboxylic acid, holds great promise for addressing the ongoing challenges in global food production.

References

-

Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. PMC. Available at: [Link]

-

Predicting Pyrazinecarboxamides Derivatives as an Herbicidal Agent: 3d Qsar by kNN-MFA and Multiple linear regression Approach. idosi.org. Available at: [Link]

-

Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. MDPI. Available at: [Link]

-

Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. Available at: [Link]

-

Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. PDF. Available at: [Link]

-

Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. PMC. Available at: [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. PubMed. Available at: [Link]

-

Substituted Pyrazinecarboxamides: Preparation and Biological Activity. MDPI. Available at: [Link]

- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents.

-

3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. PubChem. Available at: [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. Available at: [Link]

- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Google Patents.

-

Carboxamides: Knowing more about these important fungicides. 3tentos. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.org [mdpi.org]

- 3. Carboxamides: Knowing more about these important fungicides | 3tentos [3tentos.com.br]

- 4. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

Optimization of peptide coupling reagents (HATU/EDC) with pyrazinoic acids

Application Note: Strategic Optimization of Amide Bond Formation with Pyrazinoic Acids

Executive Summary

The coupling of heteroaromatic carboxylic acids, specifically Pyrazinoic Acid (POA) , presents a distinct set of synthetic challenges compared to standard aliphatic peptide synthesis. The electron-deficient nature of the pyrazine ring, combined with poor solubility in non-polar solvents, often leads to stalled reactions or low yields when using standard protocols.

This guide provides a scientifically grounded workflow for selecting and optimizing coupling reagents—specifically HATU and EDC . We move beyond generic "recipes" to explain the causality of reaction failure and success, ensuring reproducible, high-purity isolation of pyrazine-2-carboxamides.

The "Pyrazine Problem": Scientific Context

To optimize the reaction, one must first understand the substrate. Pyrazinoic acid (Pyrazine-2-carboxylic acid) behaves differently than standard amino acids due to two factors:

-

Electronic Deactivation: The pyrazine ring is strongly electron-withdrawing.[1][2] This reduces the nucleophilicity of the carboxylate oxygen, making the initial attack on the coupling reagent slower than with aliphatic acids. However, once the active ester is formed, it is highly electrophilic and prone to rapid hydrolysis if trace water is present.

-

Solubility & Coordination: POA is sparingly soluble in Dichloromethane (DCM), the standard solvent for EDC couplings.[1][2] It requires polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][2] Furthermore, the ring nitrogens can act as weak bases (pKa ~0.5) or hydrogen bond acceptors, potentially interfering with proton transfer steps during activation.[1][2]

Strategic Reagent Selection: HATU vs. EDC

The choice between HATU and EDC is not merely about preference; it is a decision based on scale , substrate complexity , and downstream purification .

| Feature | HATU (The "Power" Route) | EDC/HOBt (The "Green" Route) |

| Mechanism | Uronium-based.[1][2] Generates highly reactive OAt-active esters . | Carbodiimide-based.[1][2][3][4][5][6] Generates OBt-active esters (with HOBt). |

| Kinetics | Extremely fast activation.[1][2] The 7-aza nitrogen on the HOAt moiety provides a "neighboring group effect," accelerating amine attack.[2] | Slower activation.[1][2] Requires time for the O-acylisourea to rearrange to the active ester.[1][2] |

| Solubility | Requires polar solvents (DMF/NMP) where POA is soluble.[1][2] | Can work in DCM, but POA often requires DMF co-solvent.[1] |

| Byproducts | Tetramethylurea (water-soluble) & HOAt (water-soluble but can be persistent).[1][2] | Urea derivatives (water-soluble).[1][2] Easy removal. |

| Best Use Case | High-value, small-scale, or sterically hindered amines. | Large-scale, cost-sensitive, or simple amines. |

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Recommended for: Difficult amines, high-throughput screening, or when yield is paramount.[2]

The Logic: We use DMF to ensure complete solubilization of the pyrazinoic acid.[7] DIPEA is used to deprotonate the carboxylic acid (pKa ~2.9), ensuring it exists as the carboxylate anion necessary to attack the HATU. We employ a pre-activation step to ensure the active ester is formed before the amine is introduced, preventing potential guanidinium side-reactions between HATU and the amine.

Materials:

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

Step-by-Step:

-

Solubilization: In a dry vial/flask, dissolve Pyrazinoic Acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 equiv). The solution may warm slightly.[1]

-

Activation: Add HATU (1.1 equiv) in one portion.

-

Observation: The solution often turns yellow/orange due to the liberation of the HOAt anion.

-

Critical Step: Stir for 5–10 minutes at Room Temperature (RT). Do not exceed 20 minutes, as the active OAt ester can degrade.

-

-

Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (1.0 equiv).[1][2]

-

Monitoring: Stir at RT. Monitor via LC-MS or TLC after 1 hour. Most POA couplings are complete within 2 hours.[1]

-

Quench: Dilute with 10 volumes of Ethyl Acetate (EtOAc).

-

Workup:

Protocol B: Scalable Coupling (EDC/HOBt)

Recommended for: Scale-up (>5g), simple amines, or cost-sensitive projects.[2]

The Logic: EDC allows for an aqueous workup that removes the urea byproduct.[1][6][7] Since POA is insoluble in DCM, we use a DCM/DMF mixture .[1] HOBt is added before EDC to trap the O-acylisourea immediately, preventing N-acyl urea rearrangement (a common side reaction).[1][2]

Materials:

Step-by-Step:

-

Setup: Suspend Pyrazinoic Acid (1.0 equiv) and HOBt (1.2 equiv) in the DCM/DMF mixture at 0°C (Ice bath).

-

Base Addition: Add NMM (2.5 equiv). The mixture should become homogenous or a fine suspension.

-

Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. Stir at 0°C for 30 minutes.

-

Reaction: Allow the mixture to warm to RT naturally and stir overnight (12–16 hours). EDC kinetics are slower than HATU.[1]

-

Workup:

Visualization of Workflows

Figure 1: Mechanistic Pathway & Decision Matrix

The following diagram illustrates the activation pathway and the decision logic for selecting the correct protocol.

Caption: Decision matrix for reagent selection based on substrate complexity and scale, outlining the parallel processing steps for HATU and EDC pathways.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must include checks to validate success during the process.[1][12]

| Observation | Diagnosis | Corrective Action |

| Reaction turns dark red/brown immediately. | Normal for HATU/HOAt.[1][2] | Proceed. This is the color of the HOAt anion/complex. |

| Precipitate forms after adding EDC. | Urea byproduct formation (Good) or Reagent crashing out (Bad).[1][2] | Add more DMF. If precipitate dissolves, it was reagent.[1] If it persists, it is likely the urea byproduct (proceed to workup).[2] |

| Low Yield (HATU). | Hydrolysis of Active Ester.[1][2] | Validation: Check solvent water content.[1][2][3][7][8][13] Ensure DMF is anhydrous.[1][12][13] Reduce activation time (Step 3) to <5 mins. |

| Product stuck in aqueous layer. | Pyrazines are polar.[1][8] | Validation: Check pH of aqueous layer. If product is basic, ensure pH > 9 before extraction.[1] Use DCM:Isopropanol (3:1) for extraction instead of pure DCM.[1][2] |

| Incomplete conversion (EDC). | Slow kinetics due to electron-deficient ring.[1][2] | Add a catalytic amount of DMAP (0.1 equiv) to accelerate the reaction (Caution: Increases racemization risk, though POA is achiral).[2] |

References

-

Montalbetti, C. A., & Falque, V. (2005).[2][4][14][15] Amide bond formation and peptide coupling.[1][3][4][7][16] Tetrahedron, 61(46), 10827-10852.[2][4]

-

Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]

-

Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2][4] An efficient peptide coupling additive.[1][2][4][11] Journal of the American Chemical Society, 115(10), 4397-4398.[2]

-

Doležal, M., et al. (2009).[1][2] Pyrazine-2-carboxylic acid derivatives.[1][2][11][17] Molecules, 14(10), 4166-4189.[2] (Specifics on Pyrazinoic Acid solubility and reactivity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. HATU - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. books.rsc.org [books.rsc.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. bachem.com [bachem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting & Optimization

Purification strategies for chloropyrazine carboxylic acids from reaction mixtures

Ticket Subject: Optimization of Isolation & Purification for Chloropyrazine Carboxylic Acids (3-Cl and 5-Cl isomers) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The "Deceptive" Heterocycle

Welcome to the technical support hub for pyrazine chemistry. If you are accessing this guide, you are likely facing a common dilemma: your LCMS shows a clean reaction, but your isolated yield is low, or your solid has turned into a sticky oil.

The Core Challenge: Chloropyrazine carboxylic acids (CPCAs) are amphoteric and electrophilic .[2][3]

-

Amphoteric: They contain a basic pyrazine ring and an acidic carboxyl group (pKa ~2.8–3.2).[2][3]

-

Electrophilic: The chlorine atom, activated by the electron-deficient pyrazine ring, is highly susceptible to Nucleophilic Aromatic Substitution (

), particularly hydrolysis by hydroxide ions during "standard" basic workups.[1][2]

This guide replaces generic protocols with a troubleshooting-first approach to salvage your yield and purity.

Module 1: The "Yield Crash" (Root Cause Analysis)

User Report: "I hydrolyzed my ester with NaOH, acidified to pH 1, and extracted. The product is gone, or I isolated a highly polar impurity."

Diagnosis: You likely created the Hydroxy-impurity via

Visualizing the Failure Mode

Figure 1: Mechanism of yield loss via hydrolysis of the chlorine atom in basic media.[1][2]

Module 2: The "Golden Path" Isolation Protocol

To avoid the hydrolysis trap, you must minimize the time the molecule spends in the "Danger Zone" (High pH + Heat).

Step-by-Step Protocol

| Step | Action | Technical Rationale |

| 1. Hydrolysis | Use LiOH (2.0 eq) in THF/Water (1:1) at 0°C to RT . | LiOH is milder than NaOH.[1][2][3] Lower temperature suppresses |

| 2. Quench | Do not heat to drive completion. If SM remains, accept the loss or extend time at RT. | Heating >40°C exponentially increases Cl displacement.[2][3] |